molecular formula C16H18N2O2S B6062417 2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one

2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one

Cat. No.: B6062417
M. Wt: 302.4 g/mol
InChI Key: LMFKYVISNHAPRS-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one is a heterocyclic compound with a unique structure that combines a pyrimidine ring with various functional groups

Properties

IUPAC Name

2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-3-10-18-15(20)13(4-2)14(19)17-16(18)21-11-12-8-6-5-7-9-12/h3,5-9,19H,1,4,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFKYVISNHAPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC=C)SCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylsulfanyl group: This step often involves the reaction of the pyrimidine intermediate with benzyl thiol in the presence of a suitable catalyst.

    Addition of the ethyl and hydroxy groups: These groups can be introduced through alkylation and hydroxylation reactions, respectively.

    Incorporation of the prop-2-enyl group: This can be done via a substitution reaction using an appropriate allylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or antimicrobial properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one can be compared with other pyrimidine derivatives, such as:

    2-benzylsulfanyl-5-methyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one: Similar structure but with a methyl group instead of an ethyl group.

    2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-2-one: Similar structure but with a keto group at the 2-position instead of the 4-position.

    2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-thione: Similar structure but with a thione group instead of a keto group at the 4-position.

The uniqueness of 2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

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